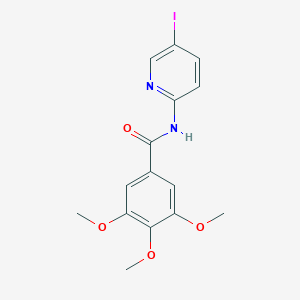

![molecular formula C26H26ClN3O3 B278189 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)

N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. The HDAC6 enzyme is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is a class II histone deacetylase enzyme that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. HDAC6 is also involved in the deacetylation of non-histone proteins, such as alpha-tubulin and heat shock protein 90 (HSP90).

By inhibiting HDAC6 activity, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide increases the acetylation of alpha-tubulin and HSP90, which leads to the disruption of microtubule dynamics and the induction of cellular stress. This ultimately results in the inhibition of cell growth and the induction of apoptosis in cancer cells. In neurodegenerative disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide enhances the clearance of misfolded proteins by promoting their aggregation and degradation. In inflammatory conditions, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide have been extensively studied in various preclinical and clinical studies. In cancer cells, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide induces cell cycle arrest and apoptosis by disrupting microtubule dynamics and inducing cellular stress. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also enhances the efficacy of other anticancer agents, such as bortezomib and lenalidomide.

In neurodegenerative disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide improves cognitive function and reduces neuroinflammation by promoting the clearance of misfolded proteins. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also enhances the activity of autophagy, a cellular process that is involved in the degradation of misfolded proteins.

In inflammatory conditions, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells by inhibiting HDAC6 activity. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also enhances the activity of regulatory T cells, which are involved in the suppression of immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in lab experiments include its high potency and selectivity for HDAC6 inhibition. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been extensively studied in various preclinical and clinical studies, which provides a wealth of data on its mechanism of action and potential therapeutic applications.

The limitations of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in lab experiments include its high cost and limited availability. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide may have off-target effects on other HDAC enzymes, which could complicate the interpretation of experimental results. Finally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide may have different effects in different cell types and disease models, which could limit its generalizability to other diseases and conditions.

Future Directions

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide and its potential therapeutic applications. One direction is the development of combination therapies that include N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide and other anticancer agents, such as immunotherapies and targeted therapies. Another direction is the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in other neurodegenerative disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Finally, the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, could provide new insights into the role of HDAC6 in immune regulation.

Synthesis Methods

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide involves several steps, including the condensation of 4-acetyl-1-piperazine and 4-nitrophenylboronic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 3-(5-bromo-2-furyl)acrylic acid to form the final product, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide.

Scientific Research Applications

The potential therapeutic applications of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide have been extensively studied in various preclinical and clinical studies. In cancer research, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to enhance the efficacy of other anticancer agents, such as bortezomib and lenalidomide.

In neurodegenerative disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of these disorders.

In inflammatory conditions, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which are involved in the pathogenesis of autoimmune diseases.

properties

Molecular Formula |

C26H26ClN3O3 |

|---|---|

Molecular Weight |

464 g/mol |

IUPAC Name |

(E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C26H26ClN3O3/c1-18-3-4-20(17-24(18)27)25-11-9-23(33-25)10-12-26(32)28-21-5-7-22(8-6-21)30-15-13-29(14-16-30)19(2)31/h3-12,17H,13-16H2,1-2H3,(H,28,32)/b12-10+ |

InChI Key |

MEDOAXHSSVBDLL-ZRDIBKRKSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C)Cl |

SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)

![N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)

![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)

![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)

![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)

![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)

![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)